MTH1 Inhibitory Potency (Ki) Comparison: NPD9948 vs. NPD7155 & First-in-Class Inhibitors
NPD9948 exhibits a Ki of 0.13 ± 0.05 μM for 8-oxo-dGTP and 0.22 ± 0.04 μM for 2-OH-dATP against MTH1, positioning it as a potent inhibitor comparable to first-in-class agents [1]. Its potency is on par with (S)-crizotinib and SCH51344, and it is slightly less potent than the close analog NPD7155 (Ki: 0.10 μM for 8-oxo-dGTP) [2].
| Evidence Dimension | MTH1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.13 ± 0.05 μM (8-oxo-dGTP); Ki = 0.22 ± 0.04 μM (2-OH-dATP) |
| Comparator Or Baseline | NPD7155: Ki = 0.10 ± 0.04 μM (8-oxo-dGTP), 0.18 ± 0.03 μM (2-OH-dATP); (S)-crizotinib and SCH51344: comparable Ki values (see Supplementary Table S1) |
| Quantified Difference | NPD9948 Ki is 0.03 μM higher than NPD7155 for 8-oxo-dGTP; 0.04 μM higher for 2-OH-dATP |
| Conditions | In vitro enzyme assay using recombinant MTH1 protein; substrates: 8-oxo-dGTP and 2-OH-dATP |
Why This Matters
This data establishes NPD9948 as a high-affinity MTH1 binder suitable for studies requiring potent on-target engagement, while its marginally lower potency relative to NPD7155 may be beneficial in experiments where a less potent tool compound is desired to minimize potential off-target effects.
- [1] Kawamura T, Kawatani M, Muroi M, et al. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Sci Rep. 2016;6:26521. View Source
- [2] Kawamura T, Kawatani M, Muroi M, et al. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Sci Rep. 2016;6:26521. Supplementary Table S1. View Source
